molecular formula C10H12O3S B13202597 Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

Cat. No.: B13202597
M. Wt: 212.27 g/mol
InChI Key: FEFBPOMBAWHYCZ-UHFFFAOYSA-N
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Description

Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is a synthetic organic compound with the molecular formula C₁₀H₁₂O₃S It is a member of the oxirane family, characterized by a three-membered epoxide ring, and contains a thiophene moiety, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Amines, thiols, alcohols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Diols.

    Substitution Products: Amino alcohols, thioethers.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate involves its reactive oxirane ring, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with amino acids in proteins, thereby modulating their activity. The thiophene moiety may also contribute to the compound’s binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

  • Methyl 3-methyl-3-(2-thienyl)oxirane-2-carboxylate
  • Methyl 3-methyl-3-(3-thienyl)oxirane-2-carboxylate
  • Methyl 3-methyl-3-(4-thienyl)oxirane-2-carboxylate

Comparison: Methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate is unique due to the position of the methyl group on the thiophene ring, which can influence its electronic properties and reactivity. This positional difference can affect the compound’s interaction with biological targets and its overall stability .

Properties

Molecular Formula

C10H12O3S

Molecular Weight

212.27 g/mol

IUPAC Name

methyl 3-methyl-3-(5-methylthiophen-2-yl)oxirane-2-carboxylate

InChI

InChI=1S/C10H12O3S/c1-6-4-5-7(14-6)10(2)8(13-10)9(11)12-3/h4-5,8H,1-3H3

InChI Key

FEFBPOMBAWHYCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2(C(O2)C(=O)OC)C

Origin of Product

United States

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